N-(3-Aminophenyl)-4-isopropoxybenzamide
Overview
Description
N-(3-Aminophenyl)-4-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a benzamide structure, with an isopropoxy substituent on the benzene ring
Mechanism of Action
Target of Action
A compound with a similar structure, ym 244769, is known to inhibit the reverse mode of na+/ca2+ exchange (ncx)
Mode of Action
If it acts similarly to ym 244769, it might inhibit na±dependent ca2+ uptake, showing selectivity for ncx over other na+ and ca2+ transporters .
Biochemical Pathways
If it acts like YM 244769, it might be involved in the regulation of calcium homeostasis via the Na+/Ca2+ exchange pathway .
Result of Action
If it acts like YM 244769, it might protect against hypoxia/reoxygenation-induced cell damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-isopropoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminophenyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-4-isopropoxybenzamide
- N-(4-Aminophenyl)-4-isopropoxybenzamide
- N-(3-Aminophenyl)-4-methoxybenzamide
Uniqueness
N-(3-Aminophenyl)-4-isopropoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the isopropoxy group can also affect its solubility and stability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-Aminophenyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 1020722-61-5. Its structure features an amine group attached to a phenyl ring and an isopropoxy substituent, which may influence its biological interactions and solubility.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting critical biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
- Protein Binding : The compound shows potential for binding to proteins, which might influence its pharmacokinetic properties and therapeutic efficacy.
Antiparasitic Activity
Recent research has highlighted the antiparasitic potential of this compound. In vitro assays have demonstrated its effectiveness against various protozoan parasites. A study involving the evaluation of DNA binding affinities indicated that the compound selectively binds to AT-rich DNA regions, which is significant for targeting kinetoplastid parasites like Trypanosoma brucei and Trichomonas vaginalis .
Compound | Target | Activity | EC50 (μM) |
---|---|---|---|
1a | Kinetoplast DNA | Curative in vivo | - |
3a | AT-rich DNA | Selective binding | - |
Cytotoxicity
The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound exhibited moderate cytotoxicity, with IC50 values indicating effectiveness in micromolar ranges against leukemia cell lines. This suggests a potential role in cancer therapy, particularly through epigenetic modulation .
Case Studies
- Inhibition of DNA Methylation : A derivative of the compound was tested for its ability to inhibit DNA methyltransferases (DNMTs), crucial for regulating gene expression in cancer cells. The study reported an EC50 value of 0.9 μM against DNMT3A, showcasing significant inhibitory activity .
- Antiviral Activity : Another series of compounds related to this compound demonstrated promising results as inhibitors of Ebola virus entry. These findings suggest that structural modifications could enhance antiviral properties .
Properties
IUPAC Name |
N-(3-aminophenyl)-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTALMZUQGTHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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